Neochlorogenic acid (3-caffeoylquinic acid; 3-CQA) is a naturally occurring phenolic compound found abundantly in various plants, including fruits, vegetables, and herbs. It belongs to the class of hydroxycinnamic acids and is an isomer of chlorogenic acid (5-caffeoylquinic acid). Neochlorogenic acid has gained significant attention in scientific research due to its diverse biological activities and potential health benefits. [, , , ]
Neochlorogenic acid is a lesser-known isomer of chlorogenic acid, a compound widely recognized for its various health benefits. Neochlorogenic acid has been studied for its antioxidant, anti-inflammatory, antifungal, and anticarcinogenic properties, making it a subject of interest in nutritional and pharmaceutical research .
This compound is primarily derived from plants, particularly in the family of Asteraceae and Lamiaceae, where it can be found in significant amounts in certain herbs and fruits such as Polygonum viviparum. The extraction and analysis of neochlorogenic acid from these sources have been facilitated by advanced techniques like high-performance liquid chromatography (HPLC) .
Neochlorogenic acid belongs to the class of compounds known as caffeoylquinic acids, which are phenolic compounds characterized by the presence of caffeic acid linked to quinic acid. It is structurally related to chlorogenic acid, differing primarily in the position of the caffeoyl group on the quinic acid moiety.
Neochlorogenic acid can be synthesized through various methods, including:
The synthesis often involves optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield. For example, using ultrasound-assisted extraction techniques has shown to enhance the efficiency of isolating neochlorogenic acid from plant matrices .
The molecular formula for neochlorogenic acid is . Its structure features a caffeoyl group attached to a quinic acid backbone. The specific arrangement of functional groups gives rise to its unique properties and biological activities.
Neochlorogenic acid undergoes several important chemical reactions:
The kinetics of these reactions can vary significantly based on pH and the presence of other compounds. For instance, studies have demonstrated that neochlorogenic acid's susceptibility to oxidation is influenced by its concentration and environmental conditions .
The biological effects of neochlorogenic acid are attributed to its ability to scavenge free radicals, modulate inflammatory pathways, and inhibit lipid accumulation in cells. For example, it has been shown to reduce lipid accumulation in HepG2 cells under oxidative stress conditions .
In vitro studies indicate that concentrations ranging from 50 µM to 300 µM do not exhibit cytotoxicity while effectively reducing lipid droplet accumulation . This suggests a potential mechanism involving modulation of lipid metabolism pathways.
Neochlorogenic acid has several promising applications:
Research continues into optimizing extraction methods and understanding the full spectrum of biological activities associated with neochlorogenic acid, aiming to harness its benefits in health and nutrition .
Neochlorogenic acid is systematically named as (1R,3R,4S,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid. Its molecular formula is C₁₆H₁₈O₉ (molar mass: 354.31 g/mol). The structure features three chiral centers within the quinic acid moiety, conferring a specific stereochemical arrangement: the caffeoyl group (3,4-dihydroxycinnamate) is esterified to the 5-position of the quinic acid ring. The trans-caffeoyl double bond (E-configuration) is essential for its biological activity. Crystallographic analyses confirm a trans-quinic acid conformation, optimizing intramolecular hydrogen bonding between the caffeoyl carbonyl and quinic acid hydroxyl groups. This configuration influences solubility (3.44 g/L in water at 25°C) and reactivity [3] [4] [6].
Neochlorogenic acid (5-CQA) is one of three primary monocaffeoylquinic acid isomers, differentiated by esterification sites on quinic acid:
Table 1: Isomers of Caffeoylquinic Acids
Common Name | Systematic Name | Esterification Position | Key Natural Sources |
---|---|---|---|
Chlorogenic acid | 3-Caffeoylquinic acid (3-CQA) | C-3 of quinic acid | Coffee, artichokes |
Cryptochlorogenic acid | 4-Caffeoylquinic acid (4-CQA) | C-4 of quinic acid | Sweet potatoes, coffee |
Neochlorogenic acid | 5-Caffeoylquinic acid (5-CQA) | C-5 of quinic acid | Peaches, mulberry, coffee beans |
Nomenclature discrepancies persist due to historical IUPAC revisions. Initially, 5-CQA was termed "chlorogenic acid," but post-1976 numbering redesignated it as 3-CQA. Contemporary literature uses "neochlorogenic acid" synonymously with 5-CQA to avoid confusion. Isomer distribution varies biologically: in coffee beans, 5-CQA dominates (70–80% of total CGAs), whereas mulberry leaves accumulate higher 3-CQA proportions. Structural variations minimally alter antioxidant capacity but significantly impact protein-binding affinity and metabolic stability [1] [5] [7].
Neochlorogenic acid occurs ubiquitously in plant tissues, with concentrations influenced by species, cultivar, and processing. Key dietary sources include:
Table 2: Neochlorogenic Acid Content in Selected Plant Sources
Source | Part Analyzed | Concentration Range | Reference Method |
---|---|---|---|
Green coffee beans (Arabica) | Whole bean | 30–40 mg/g dry weight | HPLC-DAD |
Roasted coffee (medium roast) | Grounds | 10–15 mg/g dry weight | UHPLC-MS |
Mulberry leaves (M. alba) | Dried leaves | 1.5–2.8 mg/g dry weight | NMR/HPLC |
Peach (cv. Elegant Lady) | Fruit pulp | 0.8–1.2 mg/g fresh weight | LC-MS/MS |
Aronia berries (cv. Nero) | Fresh fruit | 18–22 mg/100 g fresh weight | ¹H-NMR/HPLC |
Neochlorogenic acid accumulation is dynamic, influenced by genetic and environmental factors:
Table 3: Factors Influencing Neochlorogenic Acid Content in Plants
Factor | Effect on 5-CQA | Mechanism/Evidence |
---|---|---|
Ripening stage | ↓ 70–90% from green to ripe fruit | Negative correlation with anthocyanin biosynthesis; HPLC time-course data |
Light intensity (high) | ↑ 1.5–1.7× in leaves | Enhanced phenylpropanoid pathway activity |
Nitrogen deficiency | ↑ 30–40% in Solanaceous crops | Stress-induced phenolic accumulation |
Thermal processing | ↓ 50–99% (e.g., coffee roasting) | Degradation to quinides and polymerization products |
Fermentation | ↓ 40–60% in fruit juices | Microbial metabolism of phenolic esters |
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